REACTION_CXSMILES
|
[O:1]1[CH2:5][CH2:4][O:3][CH:2]1[C:6]1[CH:7]=[CH:8][C:9]([F:12])=[N:10][CH:11]=1.C([N-]C(C)C)(C)C.[Li+].[B:21](OC(C)C)([O:26]C(C)C)[O:22]C(C)C.[OH-].[Na+]>C1COCC1>[O:1]1[CH2:5][CH2:4][O:3][CH:2]1[C:6]1[CH:7]=[C:8]([B:21]([OH:26])[OH:22])[C:9]([F:12])=[N:10][CH:11]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
18.803 g
|
Type
|
reactant
|
Smiles
|
O1C(OCC1)C=1C=CC(=NC1)F
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
89 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
40.8 mL
|
Type
|
reactant
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
while being stirred under nitrogen
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the flask was cooled in a dry ice/acetone bath under nitrogen
|
Type
|
WAIT
|
Details
|
After 4.5 h
|
Duration
|
4.5 h
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
ADDITION
|
Details
|
The aqueous phase was treated with concentrated HCl and 5N aqueous HCl
|
Type
|
EXTRACTION
|
Details
|
Then, the aqueous phase was extracted with 10:1 DCM/MeOH
|
Type
|
ADDITION
|
Details
|
The aqueous phase was treated with 5 N HCl during the extractions
|
Type
|
TEMPERATURE
|
Details
|
to maintain the pH at 5-6
|
Type
|
ADDITION
|
Details
|
Brine was also added to the aqueous phase
|
Type
|
EXTRACTION
|
Details
|
extraction
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Reaction Time |
75 min |
Name
|
|
Type
|
product
|
Smiles
|
O1C(OCC1)C=1C=C(C(=NC1)F)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.56 g | |
YIELD: CALCULATEDPERCENTYIELD | 61.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |